N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound features a benzamide core substituted with a 4,6-dimethylpyrimidin-2-yl group and a pyrrolidin-1-ylsulfonyl moiety. The pyrimidine ring enhances π-π stacking interactions in biological targets, while the pyrrolidine sulfonyl group may improve solubility and binding affinity compared to bulkier substituents.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-10-13(2)19-17(18-12)20-16(22)14-6-5-7-15(11-14)25(23,24)21-8-3-4-9-21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFJIPVIIVMLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrimidine moiety, a sulfonamide group, and a pyrrolidine ring, which contribute to its biological interactions. The molecular formula is , with a molecular weight of 298.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 2034434-37-0 |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. The sulfonyl group and nitrogen atoms in the pyrrolidine and pyrimidine rings facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
- Escherichia coli : MIC of 187 µg/mL
- Klebsiella pneumoniae : MIC of 220 µg/mL
- Staphylococcus aureus : MIC of >1000 µg/mL
- Aspergillus niger : MIC of 1 µg/mL
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Cytotoxicity
In addition to antimicrobial effects, the compound exhibits cytotoxic properties against various cancer cell lines. Studies have reported IC50 values indicating significant growth inhibition in cancer cells, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
- Anticancer Activity : A study found that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of electronegative groups enhanced activity, indicating that structural optimization can lead to more potent derivatives.
- Antimicrobial Efficacy : Comparative analysis with related compounds revealed that the presence of specific functional groups (e.g., sulfonamide) was crucial for antimicrobial activity. The compound's ability to form stable complexes with bacterial enzymes may explain its effectiveness.
- Pharmacokinetics : Research on similar compounds highlighted the importance of solubility and metabolic stability in determining overall efficacy. The unique structural features of this compound suggest it may possess favorable pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
Key structural elements in analogs include:
- Benzamide/sulfonamide backbone : Common in antiviral and enzyme-targeting agents (e.g., HIV integrase inhibitors in ).
- 4,6-Dimethylpyrimidin-2-yl group : Enhances binding to nucleotide-binding domains (observed in multiple compounds ).
- Variable substituents : Sulfonyl, thiourea, or methoxy groups modulate physicochemical properties and target specificity.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Solubility : The pyrrolidine group in the target compound likely enhances aqueous solubility compared to diphenylpyrimidine derivatives () .
- Melting Points : Higher melting points in sulfamoyl analogs (e.g., 229–231°C for 3g) correlate with stronger intermolecular forces, which the target compound may lack due to its flexible pyrrolidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
